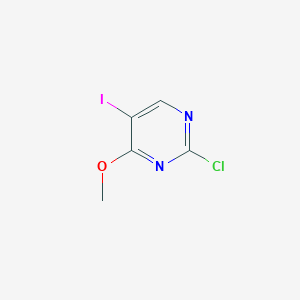![molecular formula C14H18N2O3S B2993401 8-[2-(Methylsulfanyl)pyridine-3-carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 1208744-56-2](/img/structure/B2993401.png)
8-[2-(Methylsulfanyl)pyridine-3-carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[2-(Methylsulfanyl)pyridine-3-carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane is a synthetic organic compound that has garnered attention due to its unique chemical structure and potential applications in various scientific fields. This compound, characterized by its spirocyclic framework and the presence of heteroatoms, presents interesting properties that make it a subject of ongoing research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-[2-(Methylsulfanyl)pyridine-3-carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane typically involves a multi-step process:
Formation of 2-(Methylsulfanyl)pyridine-3-carboxylic Acid: : This step involves the thiolation of pyridine-3-carboxylic acid with methyl thiol under specific reaction conditions.
Coupling Reaction: : The synthesized 2-(Methylsulfanyl)pyridine-3-carboxylic acid is then reacted with 1,4-dioxa-8-azaspiro[4.5]decane under the influence of coupling agents like EDC (ethyl(dimethylaminopropyl) carbodiimide) and DMAP (4-dimethylaminopyridine).
Cyclization: : This step ensures the spirocyclic structure is formed with the assistance of catalysts and controlled temperature conditions.
Industrial Production Methods
Industrial synthesis follows a similar pathway but is optimized for large-scale production. The focus here is on maximizing yield, reducing reaction times, and ensuring cost-effectiveness. This often involves continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Analyse Des Réactions Chimiques
8-[2-(Methylsulfanyl)pyridine-3-carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane undergoes various chemical reactions, which can be broadly categorized as follows:
Oxidation: : This compound can be oxidized under controlled conditions, often using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to sulfoxide or sulfone derivatives.
Reduction: : It undergoes reduction reactions, where reagents like sodium borohydride are used to reduce the carbonyl group to corresponding alcohol.
Substitution: : Nucleophilic substitution can occur, particularly at the pyridine ring, where halogenated derivatives react with nucleophiles like amines or thiols.
Coupling Reactions: : The presence of multiple reactive sites allows it to participate in coupling reactions to form larger, more complex molecules.
Major products from these reactions include sulfoxide derivatives, reduced alcohol forms, substituted pyridines, and coupled macromolecules.
Applications De Recherche Scientifique
8-[2-(Methylsulfanyl)pyridine-3-carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane has vast scientific research applications, notably:
Chemistry: : As a building block for the synthesis of more complex spirocyclic compounds.
Biology: : Investigated for its potential use in bioactive molecule design due to its unique structural features.
Medicine: : Explored for its pharmacological properties, particularly in designing novel therapeutic agents targeting specific molecular pathways.
Industry: : Utilized in material science for the development of novel polymers and materials with specific desired properties.
Mécanisme D'action
The precise mechanism of action for 8-[2-(Methylsulfanyl)pyridine-3-carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane varies with its application:
Molecular Targets: : It interacts with specific enzymes or receptors depending on its functional groups and structural configuration.
Pathways Involved: : The pathways might include enzymatic inhibition, receptor modulation, or even as a prodrug that releases active metabolites in vivo.
Comparaison Avec Des Composés Similaires
Comparing 8-[2-(Methylsulfanyl)pyridine-3-carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane with similar spirocyclic compounds highlights its uniqueness:
Structural Uniqueness: : The combination of a spirocyclic backbone with both dioxane and pyridine moieties is relatively rare.
Chemical Properties: : It has a distinctive balance of hydrophilicity and hydrophobicity due to the methylsulfanyl and carbonyl groups.
Similar Compounds
8-[2-(Aminomethyl)pyridine-3-carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane
8-[2-(Methylthio)pyridine-3-carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane
These compounds differ mainly in the substituent on the pyridine ring or the nature of the heteroatoms involved.
This was your guided tour of this compound! Your thoughts?
Propriétés
IUPAC Name |
1,4-dioxa-8-azaspiro[4.5]decan-8-yl-(2-methylsulfanylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-20-12-11(3-2-6-15-12)13(17)16-7-4-14(5-8-16)18-9-10-19-14/h2-3,6H,4-5,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBAVTIDKMFMVAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCC3(CC2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(benzylthio)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2993321.png)
![N-(3-chloro-4-methylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2993322.png)

![2-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2993325.png)
![2-Methyl-3,5-diphenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2993326.png)


![N-(3-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2993330.png)

![2,5-dichloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2993333.png)
![2-((2-(benzyl(methyl)amino)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2993336.png)

![N-(4-methylcyclohexyl)-4-((8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2993338.png)

